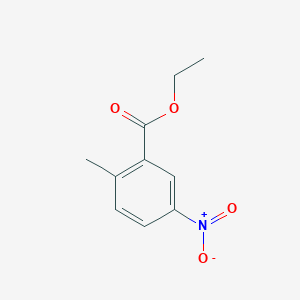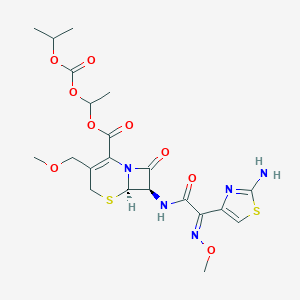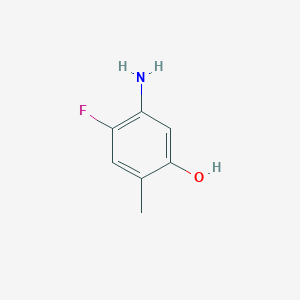![molecular formula C7H10N4O3 B049815 2-[(5-Amino-6-nitropyridin-2-YL)amino]ethanol CAS No. 122196-48-9](/img/structure/B49815.png)
2-[(5-Amino-6-nitropyridin-2-YL)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol is a chemical compound with the molecular formula C7H10N4O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol typically involves the nitration of 2-aminopyridine followed by a reduction process. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting 5-nitro-2-aminopyridine is then subjected to reduction using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to yield 5-amino-2-nitropyridine. This intermediate is then reacted with ethanolamine under controlled conditions to produce the final compound .
Industrial Production Methods
Industrial production of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and catalysts.
化学反应分析
Types of Reactions
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 2-((5-Amino-6-aminopyridin-2-yl)amino)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
- 2-((5-Nitropyridin-2-yl)amino)ethanol
- 2-((3-Amino-5-bromopyridin-2-yl)amino)ethanol
Uniqueness
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol is unique due to the presence of both amino and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity.
属性
CAS 编号 |
122196-48-9 |
|---|---|
分子式 |
C7H10N4O3 |
分子量 |
198.18 g/mol |
IUPAC 名称 |
2-[(5-amino-6-nitropyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H10N4O3/c8-5-1-2-6(9-3-4-12)10-7(5)11(13)14/h1-2,12H,3-4,8H2,(H,9,10) |
InChI 键 |
BDKWMTJJSUIVNE-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1N)[N+](=O)[O-])NCCO |
规范 SMILES |
C1=CC(=NC(=C1N)[N+](=O)[O-])NCCO |
同义词 |
Ethanol, 2-[(5-amino-6-nitro-2-pyridinyl)amino]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


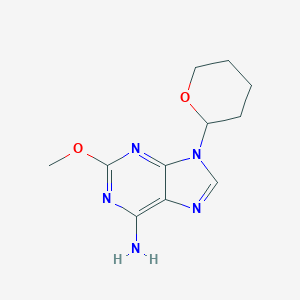
![6-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B49734.png)
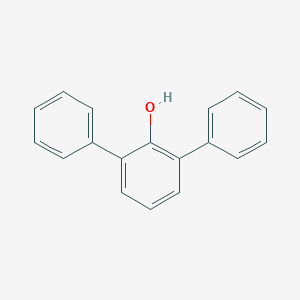
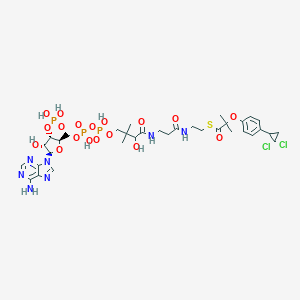
![(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[7-methyl-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]octanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B49746.png)
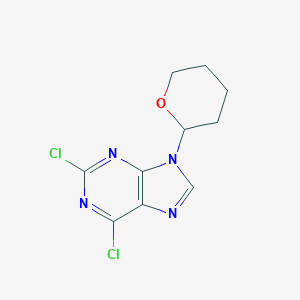
![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B49758.png)
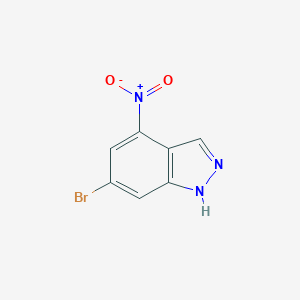
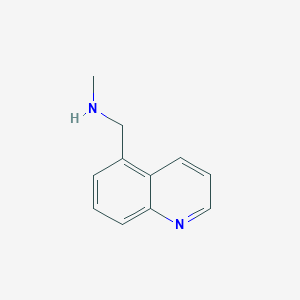
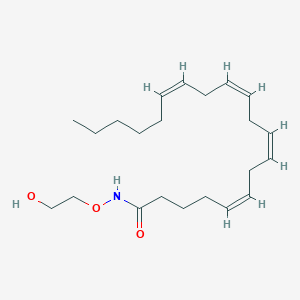
![2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B49765.png)
